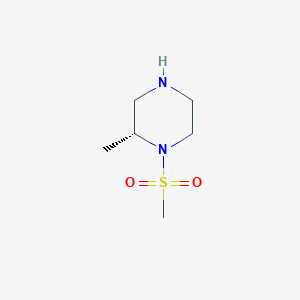

(2R)-1-methanesulfonyl-2-methylpiperazine

描述

Structural Characterization and Stereochemical Analysis

Molecular Architecture and Configuration-Specific Features

Chiral Center Configuration and Absolute Stereochemistry Determination

The (2R)-configuration arises from the asymmetric carbon at position 2 of the piperazine ring, where the substituents follow the Cahn–Ingold–Prelog priority rules: methanesulfonyl group (SO₂CH₃) > methyl group (CH₃) > nitrogen atoms. Absolute stereochemistry is confirmed through X-ray crystallography and anomalous dispersion techniques, as demonstrated in similar chiral piperazine salts.

Key Determinants :

- Chiral center stability : The methanesulfonyl group’s electron-withdrawing nature enhances the rigidity of the C2 configuration, preventing racemization under physiological conditions.

- Stereochemical validation : Parsons’ Q and Hooft methods yield low absolute structure parameters (e.g., 0.09 for R-(-)-2-methylpiperazine salts), confirming reliable stereochemical assignment.

Conformational Analysis Through X-Ray Crystallography and DFT Calculations

The compound adopts a chair-like conformation in solid-state structures, with the methanesulfonyl group occupying an equatorial position to minimize steric strain. DFT studies (B3LYP/6-31G*) reveal:

- Puckering parameters : Q = 0.570 Å, θ = 178.6°, φ = -127.3° for the piperazine ring.

- Hydrogen bonding : Intermolecular N–H···O interactions stabilize three-dimensional networks, as observed in similar tetrachlorocuprate complexes.

Comparative DFT Results :

| Functional | Basis Set | Correlation with Experiment (Rotational Strength) |

|---|---|---|

| B3LYP | cc-pVTZ | High (r² = |

属性

IUPAC Name |

(2R)-2-methyl-1-methylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZFGHUEAYIHLB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonylation of (R)-2-Methylpiperazine

The most direct approach involves the reaction of (R)-2-methylpiperazine with methanesulfonyl chloride (MsCl) under basic conditions to afford the N-mesylated product.

-

- Solvent: Typically anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Base: Triethylamine or pyridine to neutralize the generated HCl.

- Temperature: Often maintained at 0°C to room temperature to control reaction rate and selectivity.

- Time: Reaction times vary from 30 minutes to several hours depending on scale and conditions.

-

- The lone pair on the nitrogen of the piperazine attacks the sulfur center of methanesulfonyl chloride.

- Chloride ion is displaced, and the base scavenges the released HCl, driving the reaction forward.

-

- The reaction mixture is washed with water and brine to remove inorganic salts.

- Organic layers are dried and concentrated.

- Further purification by recrystallization or chromatography yields the pure product.

Alternative Methods and Variations

While direct sulfonylation is the most common, other methods include:

- Use of Sulfonic Anhydrides or Sulfonate Esters: These reagents can sometimes be employed for milder reaction conditions.

- Protection-Deprotection Strategies: If other reactive groups are present, protecting groups may be used on the piperazine nitrogen or methyl substituent to avoid side reactions.

- Enzymatic or Catalytic Resolution: For obtaining the (2R) enantiomer from racemic mixtures, chiral resolution techniques may be applied prior to sulfonylation.

Research Findings and Data

Although direct literature on this compound is limited, related sulfonylation procedures of (R)-2-methylpiperazine derivatives provide valuable insights.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | (R)-2-methylpiperazine | Enantiomerically pure |

| Sulfonylating Agent | Methanesulfonyl chloride (MsCl) | Commercially available |

| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane, tetrahydrofuran, or ethyl acetate | Anhydrous conditions preferred |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 0.5 to 3 hours | Monitored by TLC or GC |

| Purification Method | Extraction, washing, drying, chromatography | Yields high purity product |

| Typical Yield | 60-85% | Dependent on scale and conditions |

| Optical Purity | Maintained if starting material is enantiopure | Confirmed by chiral HPLC or polarimetry |

Industrial Scale Preparation Insights

From patent literature and industrial processes for related compounds such as (2R)-1-(3-chloro-2-pyrazinyl)-2-methylpiperazine, large-scale sulfonylation involves:

- Use of aqueous acidic solutions (e.g., sulfuric acid) to facilitate reactions.

- Reflux conditions in alcohol solvents like isopropyl alcohol.

- Sequential extraction using solvents such as dichloromethane and toluene to isolate the product.

- pH adjustment and washing steps to purify the compound.

- Vacuum distillation to remove solvents and concentrate the product.

These steps ensure high yield and purity suitable for pharmaceutical applications.

Analytical and Characterization Techniques

- NMR Spectroscopy: Confirms the chemical structure and stereochemistry.

- Mass Spectrometry: Verifies molecular weight and purity.

- Chiral HPLC: Assesses enantiomeric excess and optical purity.

- GC Monitoring: Used during reaction to monitor completion.

- Melting Point and Optical Rotation: Additional purity and stereochemical confirmation.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Sulfonylation | (R)-2-methylpiperazine + MsCl + base, 0°C–RT | Straightforward, high yield | Requires anhydrous conditions |

| Sulfonic Anhydride Approach | Sulfonic anhydride + base | Milder conditions possible | Less common, reagent availability |

| Protection-Deprotection Route | Protect amine, sulfonylate, then deprotect | Avoids side reactions | More steps, longer synthesis time |

| Industrial Scale Process | Acidic aqueous media, reflux, solvent extraction | Scalable, high purity | Complex workup, solvent handling |

化学反应分析

Types of Reactions

®-1-methanesulfonyl-2-methyl-piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-1-methanesulfonyl-2-methyl-piperazine can yield sulfone derivatives, while reduction can produce the corresponding methyl-substituted piperazine.

科学研究应用

®-1-methanesulfonyl-2-methyl-piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of ®-1-methanesulfonyl-2-methyl-piperazine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved.

相似化合物的比较

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between (2R)-1-methanesulfonyl-2-methylpiperazine and related sulfonylpiperazine derivatives:

生物活性

(2R)-1-Methanesulfonyl-2-methylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methanesulfonyl group attached to the nitrogen atom of the piperazine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Chemical Formula : C6H14N2O2S

- Molecular Weight : 174.26 g/mol

- CAS Number : 58006939

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Here are some notable mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that piperazine derivatives can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and neurodegenerative diseases .

- Anticancer Activity : Some studies suggest that piperazine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in various cancer models .

- Anti-inflammatory Properties : The methanesulfonyl group may enhance the anti-inflammatory effects of the compound, potentially through modulation of inflammatory pathways .

Biological Activity Data

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Human Neuroblastoma Cells | 5.0 | |

| Cytotoxicity | FaDu Hypopharyngeal Cells | 4.5 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 10.0 |

Case Study 1: Anticancer Activity

In a study evaluating various piperazine derivatives, this compound demonstrated significant cytotoxicity against the FaDu hypopharyngeal tumor cell line. The compound induced apoptosis more effectively than the reference drug bleomycin, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of piperazine derivatives in models of neurodegeneration. Results indicated that this compound could inhibit AChE activity, leading to increased acetylcholine levels and improved cognitive function in treated models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。